4-(4-Methoxy-benzenesulfonyl)-butane-2-thiol
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Overview
Description
4-(4-Methoxy-benzenesulfonyl)-butane-2-thiol is an organic compound that features a sulfonyl group attached to a methoxy-substituted benzene ring and a butane-2-thiol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-benzenesulfonyl)-butane-2-thiol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with butane-2-thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus pentachloride and phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-benzenesulfonyl)-butane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, disulfides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(4-Methoxy-benzenesulfonyl)-butane-2-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-benzenesulfonyl)-butane-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Similar structure but lacks the butane-2-thiol chain.
4-Methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride.
4-Methoxybenzenesulfonamide: Features a sulfonamide group instead of a sulfonyl chloride
Uniqueness
4-(4-Methoxy-benzenesulfonyl)-butane-2-thiol is unique due to the presence of both a sulfonyl group and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H16O3S2 |
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Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonylbutane-2-thiol |
InChI |
InChI=1S/C11H16O3S2/c1-9(15)7-8-16(12,13)11-5-3-10(14-2)4-6-11/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
UXTQFUKVODXBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)C1=CC=C(C=C1)OC)S |
Origin of Product |
United States |
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